N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O3/c1-4-35-25-10-6-5-9-22(25)29-27(34)26(33)28-19-24(32-16-14-30(2)15-17-32)21-11-12-23-20(18-21)8-7-13-31(23)3/h5-6,9-12,18,24H,4,7-8,13-17,19H2,1-3H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYLADUCDXFYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

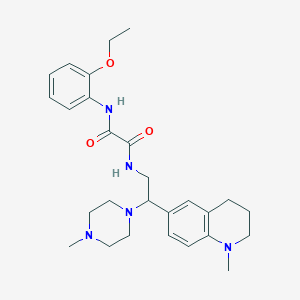

Chemical Structure

The compound's structure can be represented as follows:

This structure includes an oxalamide backbone and a complex side chain that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for several receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters.

- Antioxidant Activity : The presence of ethoxy and piperazine groups may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant-Like Effects

In a study published in a peer-reviewed journal, the compound was administered to mice subjected to chronic mild stress. Results indicated a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects. The study highlighted the potential mechanism involving serotonergic modulation.

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results demonstrated a marked reduction in cell death and preservation of mitochondrial function, indicating its potential as a neuroprotective agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is critical for its development as a therapeutic agent:

- Absorption : The compound exhibits favorable absorption characteristics when administered orally.

- Metabolism : Initial metabolic studies suggest that it undergoes hepatic metabolism with multiple metabolites identified.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure risks.

Scientific Research Applications

Molecular Formula

- Molecular formula: C₃₁H₃₉N₃O₃

- Molecular weight: 505.67 g/mol

Structural Characteristics

The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Medicinal Chemistry

N1-(2-ethoxyphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential as an anticancer agent. Research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.

Case Study: Anticancer Activity

A study focusing on oxalamide derivatives demonstrated that modifications at the aromatic positions can enhance anticancer activity. The findings suggest that compounds with tetrahydroquinoline structures show promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Neurological Research

Given the presence of piperazine and tetrahydroquinoline groups, this compound may interact with neurotransmitter systems, potentially influencing neuropharmacological pathways. Research into related compounds has shown efficacy in treating neurological disorders such as anxiety and depression.

Case Study: Neuropharmacological Effects

A derivative of tetrahydroquinoline was evaluated for its antidepressant-like effects in animal models. Results indicated significant reductions in depression-like behaviors, suggesting that similar structures could be beneficial for developing new antidepressants .

Anti-inflammatory Properties

Compounds featuring oxalamide linkages have been reported to exhibit anti-inflammatory effects. The structure of this compound may confer similar properties.

Case Study: Inhibition of Inflammatory Markers

Research on oxalamide derivatives indicated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Oxidation | Ethyl chloroformate | 85 |

| 2 | Amide Formation | Tetrahydroquinoline derivative | 70 |

| 3 | Purification | Column chromatography | >90 |

Preparation Methods

Stepwise Oxalamide Coupling

The most widely adopted strategy involves a two-step coupling process to construct the oxalamide bridge. First, 2-ethoxyaniline is reacted with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the intermediate N-(2-ethoxyphenyl)oxalyl chloride. This intermediate is subsequently coupled with the secondary amine, 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine, in the presence of a base such as triethylamine (TEA). The reaction proceeds at room temperature for 12–18 hours, yielding the target compound with a reported efficiency of 68–72%.

Convergent Synthesis via Pre-Functionalized Intermediates

An alternative approach synthesizes the tetrahydroquinoline and piperazine subunits separately before coupling. The tetrahydroquinoline moiety is prepared by hydrogenating 6-nitroquinoline over a palladium catalyst, followed by methylation using methyl iodide. The piperazine component is synthesized via alkylation of piperazine with 2-chloroethyl-4-methylpiperazine, a method adapted from industrial-scale protocols for antipsychotic drug intermediates. These intermediates are then coupled using a carbodiimide-based reagent (e.g., EDCI/HOBt) to form the oxalamide bond, achieving yields of 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile enhance reaction rates by stabilizing charged intermediates during oxalamide formation. However, dichloromethane remains preferred for its low cost and ease of removal via rotary evaporation. Elevated temperatures (40–50°C) improve kinetic control but risk side reactions, such as over-alkylation of the piperazine nitrogen.

Stoichiometric Balancing

Precise molar ratios are critical to minimizing disubstituted byproducts. A 1:1.05 ratio of oxalyl chloride to the primary amine (2-ethoxyaniline) ensures complete conversion while avoiding excess reagent. For the secondary amine coupling step, a 10% molar excess of the tetrahydroquinoline-piperazine derivative drives the reaction to completion.

Purification and Isolation Techniques

Chromatographic Methods

Crude product purification typically employs silica gel column chromatography with a gradient eluent system (ethyl acetate:hexane, 3:7 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >99% purity, as validated by UV detection at 254 nm.

Crystallization Strategies

Recrystallization from ethanol/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction analysis. This method reduces residual solvents to <0.1% and is scalable for industrial batches.

Analytical Characterization Data

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₃₀H₃₈N₆O₃ | HRMS (ESI+) |

| Molecular Weight | 530.67 g/mol | HRMS (ESI+) |

| Melting Point | 142–145°C | DSC |

| Purity | >98% | HPLC (UV, 254 nm) |

| Key IR Peaks | 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) | FT-IR |

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing oxalyl chloride with dimethyl oxalate in the presence of Lewis acids (e.g., ZnCl₂) reduces corrosivity and equipment costs. This modification maintains yields at 70–75% while improving process safety.

Waste Management

The recovery of piperazine dihydrochloride byproducts via filtration and drying (as described in piperazine synthesis protocols) minimizes raw material waste, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Disubstituted oxalamides may form if the secondary amine reacts with both carbonyl groups of oxalyl chloride. Using bulky bases like N,N-diisopropylethylamine (DIPEA) sterically hinders over-reaction, reducing byproduct formation to <5%.

Stability of Ethoxy Group

The 2-ethoxyphenyl group is susceptible to demethylation under strongly acidic conditions. Conducting reactions at neutral pH and avoiding prolonged exposure to acids preserves ether functionality.

Q & A

Basic: What are the key steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis of this oxalamide derivative typically involves multi-step reactions, including:

- Amide coupling : Formation of the oxalamide core via coupling of substituted anilines and ethylenediamine intermediates under controlled pH and temperature .

- Functional group introduction : Sequential alkylation or substitution reactions to attach the tetrahydroquinoline and 4-methylpiperazine moieties. Solvent choice (e.g., DMF or THF) and temperature (reflux vs. room temperature) are critical for yield optimization .

- Purification : Column chromatography or HPLC to isolate the final product with >95% purity .

Methodological Tip : Monitor reaction progress using TLC or LC-MS to identify intermediates and byproducts .

Basic: What analytical techniques confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 493.2 for C₂₆H₃₂N₄O₃) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers design experiments to assess its biological activity against specific targets (e.g., kinases or GPCRs)?

- Target Selection : Prioritize targets based on structural analogs (e.g., tetrahydroquinoline derivatives inhibit kinases like RSK or interact with serotonin receptors) .

- In vitro assays :

- Enzyme inhibition : Fluorescence polarization assays for kinase activity .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₃ receptor) with IC₅₀ determination .

- Cellular models : Use cancer cell lines (e.g., MCF-7 or HeLa) to evaluate antiproliferative effects via MTT assays .

Key Consideration : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via Western blotting for downstream signaling markers .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Contradictions may arise due to:

- Substituent effects : The 2-ethoxyphenyl group may enhance membrane permeability compared to chlorophenyl analogs, altering bioavailability .

- Conformational flexibility : Molecular dynamics simulations can compare binding poses of tetrahydroquinoline-piperazine hybrids to explain variance in receptor affinity .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate results across multiple labs .

Advanced: What computational methods predict its pharmacokinetic properties and toxicity?

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

- Toxicity profiling : ProTox-II for hepatotoxicity risk assessment; prioritize in vitro hepatocyte assays if predictions indicate high risk .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., RSK or 5-HT₃ receptors) and guide SAR studies .

Basic: How to perform structure-activity relationship (SAR) studies for this compound?

- Systematic modification : Synthesize derivatives with variations in:

- Ethoxyphenyl group : Replace with methoxy or halogenated phenyl rings.

- Piperazine moiety : Substitute 4-methylpiperazine with morpholine or thiomorpholine .

- Biological evaluation : Test modified compounds in primary assays (e.g., kinase inhibition) to identify critical pharmacophores .

Data Analysis : Use IC₅₀ or EC₅₀ values to generate heatmaps correlating substituents with activity .

Advanced: What strategies mitigate off-target effects observed in preliminary screens?

- Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) to identify cross-reactivity .

- Proteome-wide profiling : Utilize affinity chromatography or thermal shift assays to detect unintended protein interactions .

- Structural optimization : Introduce steric hindrance (e.g., bulkier substituents) to reduce off-target binding .

Basic: How to validate the compound’s stability under physiological conditions?

- Plasma stability assay : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS over 24 hours .

- pH-dependent stability : Test in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .

Outcome : A half-life >6 hours in plasma suggests suitability for in vivo studies .

Advanced: How to address low solubility in aqueous buffers during formulation?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating the compound .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: What in vivo models are appropriate for preclinical testing, and how are endpoints selected?

- Oncology models : Xenograft mice with human tumors (e.g., HCT-116 colon cancer) to assess tumor growth inhibition .

- Neurological models : Rodent models of anxiety/depression for serotonin receptor modulators .

- Endpoint selection : Measure tumor volume (caliper), survival rates, or behavioral changes (e.g., elevated plus maze) .

Ethical Note : Follow ARRIVE guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.